Cas no 821-55-6 (2-Nonanone)

2-Nonanone (CAS 821-55-6) is a methyl ketone with the molecular formula C₉H₁₈O. This colorless to pale yellow liquid is characterized by a sharp, herbaceous odor and is sparingly soluble in water but miscible with organic solvents. It is commonly used as a flavor and fragrance intermediate due to its blue cheese-like aroma. Industrially, 2-Nonanone serves as a solvent and intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. Its stability under standard conditions and well-defined chemical properties make it a reliable choice for laboratory and manufacturing applications. The compound is typically stored in cool, well-ventilated areas to maintain purity.
2-Nonanone structure
2-Nonanone structure
Product Name:2-Nonanone
CAS No:821-55-6
MF:C9H18O
MW:142.238623142242
MDL:MFCD00009553
CID:39969
PubChem ID:24883045
Update Time:2025-05-28

2-Nonanone Chemical and Physical Properties

Names and Identifiers

    • 2-Nonanone
    • n-Heptyl methyl ketone
    • Nonanone-2
    • METHYL-N-HEPTYL KETONE
    • METHYL HEPTYL KETONE
    • FEMA 2785
    • HEPTYL METHYL KETONE
    • P-[3-(3-METHYLHEPTYL)]ETHYLBENZENE
    • NONANONE, 2-
    • NONANONE, 2-(AS)
    • 2-Nonanon
    • hephylmethylketone
    • n-C7H15COCH3
    • Nonan-2-on
    • NONANONE,2
    • Methyl n-heptyl ketone
    • NSC 14760
    • MDL: MFCD00009553
    • Inchi: 1S/C9H18O/c1-3-4-5-6-7-8-9(2)10/h3-8H2,1-2H3
    • InChI Key: VKCYHJWLYTUGCC-UHFFFAOYSA-N
    • SMILES: O=C(CCCCCCC)C
    • BRN: 1743645

Computed Properties

  • Exact Mass: 142.13600
  • Monoisotopic Mass: 142.135765193 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 6
  • Complexity: 86.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: nothing
  • Molecular Weight: 142.24
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • Color/Form: Colorless to yellowish liquid with aromas of fruits, flowers, Oils and herbs.
  • Density: 0.82 g/mL at 25 °C(lit.)
  • Melting Point: −21 °C (lit.)
  • Boiling Point: 192 °C/743 mmHg(lit.)
  • Flash Point: Degrees Fahrenheit:154.4°F
    Degrees Celsius:68°C
  • Refractive Index: n20/D 1.420
    n20/D 1.421(lit.)
  • Solubility: 0.37g/l
  • Water Partition Coefficient: ca 0.5 g/L
  • PSA: 17.07000
  • LogP: 2.93590
  • Refractive Index: 1.418-1.423
  • FEMA: 2785
  • Solubility: It is insoluble in water, soluble in ethanol, malondione and oil, and can be mutually soluble with alcohol and benzene.
  • Vapor Pressure: 1.6 mm Hg (USCG, 1999)

2-Nonanone Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:1993
  • WGK Germany:1
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36-S39
  • RTECS:RA8225000
  • Hazardous Material Identification: Xn
  • Packing Group:I; II; III
  • Risk Phrases:R20; R36
  • TSCA:Yes
  • Storage Condition:Keep away from high temperature, sparks, flames and fire sources. Keep container closed when not in use. Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.

2-Nonanone Customs Data

  • HS CODE:29141990
  • Customs Data:

    China Customs Code:

    29141990

2-Nonanone Pricemore >>

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2-Nonanone Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Di-O-methyl-β-cyclodextrin Catalysts: Copper sulfate ,  Palladium sulfate (PdSO4) ,  Vanadate(9-), (octa-μ-oxohexaoxohexamolybdate)hexadeca-μ-oxohexaoxo[μ12-[phospha… Solvents: Water
1.2 Reagents: Oxygen
Reference
A very useful and efficient Wacker oxidation of higher α-olefins in the presence of per(2,6-di-O-methyl)-β-cyclodextrin
Monflier, Eric; et al, Tetrahedron Letters, 1995, 36(3), 387-8

Production Method 2

Reaction Conditions
1.1 Reagents: Silica ,  Ferric nitrate Solvents: Hexane
Reference
Dethioacetalization of dithiolanes with ferric nitrate and silica gel in hexane
Hirano, Masao; et al, Organic Preparations and Procedures International, 1997, 29(4), 480-484

Production Method 3

Reaction Conditions
1.1 Reagents: Triethylsilane Catalysts: Palladium (carbon supported) ,  Sulfuric acid Solvents: Tetrahydrofuran ,  Water ;  30 min, rt
Reference
Palladium on Charcoal as a Catalyst for Stoichiometric Chemo- and Stereoselective Hydrosilylations and Hydrogenations with Triethylsilane
Tuokko, Sakari; et al, Organic Process Research & Development, 2014, 18(12), 1740-1751

Production Method 4

Reaction Conditions
1.1 Reagents: Dimethylacetamide ,  Dimethylphenylsilane Catalysts: Copper, fluorotris(triphenylphosphine)-, (T-4)-, compd. with ethanol (1:2)
Reference
Ionic and organometallic-catalyzed organosilane reductions
Larson, Gerald L.; et al, Organic Reactions (Hoboken, 2008, 71, 1-737

Production Method 5

Reaction Conditions
1.1 Reagents: Ferric nitrate Solvents: Hexane
Reference
A convenient oxidative dethioacetalization of 1,3-dithiolanes and 1,3-dithianes with iron(III) nitrate and montmorillonite K10 in hexane
Hirano, Masao; et al, Synthesis, 1997, (8), 858-860

Production Method 6

Reaction Conditions
Reference
Selenoesters in organic synthesis. 1. A novel synthesis of ketones
Sviridov, A. F.; et al, Tetrahedron Letters, 1983, 24(40), 4355-8

Production Method 7

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: tert-Butyl peroxide ,  Palladium, bis[bis(1,1-dimethylethyl)phosphine]bis[μ-[bis(1,1-dimethylethyl)phos… Solvents: Tetrahydrofuran
Reference
Reduction reactions using a binuclear palladium complex catalyst precursor and di-tert-butyl peroxide
Cho, In Sik; et al, Journal of Molecular Catalysis A: Chemical, 1996, 106(1-2), 7-10

Production Method 8

Reaction Conditions
1.1 Catalysts: Bis(acetato-κO)oxovanadium Solvents: Acetonitrile
Reference
Vanadyl(IV) acetate: a mild and efficient catalyst for the deprotection of acetals and ketals
Kantam, M. Lakshmi; et al, Catalysis Communications, 2001, 2(10), 301-304

Production Method 9

Reaction Conditions
1.1 Reagents: Nitrogen dioxide Solvents: Carbon tetrachloride
Reference
Conversion of ketals to ketones by nitrogen dioxide in the presence of silica gel
Nishiguchi, Takeshi; et al, Journal of the Chemical Society, 1995, (11), 1121-2

Production Method 10

Reaction Conditions
1.1 Reagents: Divinylbenzene-styrene copolymer (N,N-Dichlorosulfonamide functionalized) Solvents: Carbon tetrachloride ;  120 s
Reference
Microwave-promoted regeneration of carbonyl compounds from oximes using N,N-dichloropoly(styrene-co-divinylbenzene)sulphonamide resin
Beldar, A. G.; et al, E-Journal of Chemistry, 2011, 8(1), 288-292

Production Method 11

Reaction Conditions
1.1 Reagents: Water Catalysts: Tungstate(4-), [μ12-[orthosilicato(4-)-κO:κO:κO:κO′:κO′:κO′:κO′′:κO′′:κO′′:κO′′′… ;  10 h, 100 °C; 100 °C → rt
Reference
Solvent-free hydration of alkynes over a heterogeneous silver exchanged silicotungstic acid catalyst
Venkateswara Rao, K. T.; et al, Green Chemistry, 2012, 14(5), 1507-1514

Production Method 12

Reaction Conditions
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  reflux; 1 h, reflux
1.2 Solvents: Toluene ;  10 °C; 1 h, 10 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Reference
Study on the synthesis of methyl n-heptyl ketone
He, Wu-qiang, Shandong Huagong, 2010, 39(12), 7-9

Production Method 13

Reaction Conditions
1.1 Reagents: Perchloric acid Solvents: Dichloromethane ,  1,4-Dioxane ,  Water ;  rt
1.2 Reagents: Formaldehyde Solvents: Water
Reference
Reductive conversion of nitro alkenes to ketones and/or oximes in an aqueous perchloric acid-dichloromethane-dioxane-(lead) system
Torii, Sigeru; et al, Chemistry Letters, 1983, (4), 607-10

Production Method 14

Reaction Conditions
1.1 Reagents: Hantzsch ester Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: Pyridine
Reference
NAD(P)+-NAD(P)H models. 65. Photochemical reductive desulfonylation of β-keto sulfones with Hantzsch ester
Fujii, Masayuki; et al, Bulletin of the Chemical Society of Japan, 1988, 61(2), 495-500

Production Method 15

Reaction Conditions
1.1 Catalysts: Ammonium perrhenate ;  10 h, 180 °C
Reference
A Reusable Unsupported Rhenium Nanocrystalline Catalyst for Acceptorless Dehydrogenation of Alcohols through γ-C-H Activation
Yi, Jing; et al, Angewandte Chemie, 2014, 53(3), 833-836

Production Method 16

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Tempo ,  Manganese nitrate Solvents: Acetic acid
Reference
Efficient Mn-Cu and Mn-Co-TEMPO-catalyzed oxidation of alcohols into aldehydes and ketones by oxygen under mild conditions
Cecchetto, A.; et al, Tetrahedron Letters, 2001, 42(38), 6651-6653

Production Method 17

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide ,  Oxygen Catalysts: 2128661-69-6 Solvents: Toluene ;  24 h, 110 °C
Reference
Dimeric Ruthenium(II)-NNN Complex Catalysts Bearing a Pyrazolyl-Pyridylamino-Pyridine Ligand for Transfer Hydrogenation of Ketones and Acceptorless Dehydrogenation of Alcohols
Wang, Qingfu ; et al, Organometallics, 2017, 36(18), 3638-3644

Production Method 18

Reaction Conditions
1.1 Reagents: Water ,  Nitrous oxide Catalysts: Palladium, dichloro(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-pentaoxacyclopentade… Solvents: Dimethylacetamide ,  Water ;  18 h, 3 bar, 150 °C
Reference
Phenanthroline Decorated by a Crown Ether as a Module for Metallorganic-Polyoxometalate Hybrid Catalysts: The Wacker Type Oxidation of Alkenes with Nitrous Oxide as Terminal Oxidant
Ettedgui, Jessica; et al, Journal of the American Chemical Society, 2009, 131(1), 4-5

Production Method 19

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Palladium (polymer- or cyclodextrin-supported)
Reference
Surface active macromolecular and supramolecular complexes: design and catalysis
Karakhanov, Edward; et al, Macromolecular Symposia, 2000, 156, 137-145

Production Method 20

Reaction Conditions
1.1 Reagents: Ferric nitrate Solvents: Hexane
Reference
A convenient oxidative dethioacetalization of 1,3-dithiolanes and 1,3-dithianes with iron(III) nitrate and montmorillonite K10 in hexane
Hirano, Masao; et al, Synthesis, 1997, (8), 858-860

Production Method 21

Reaction Conditions
1.1 Reagents: Silica ,  Sodium nitrite ,  Sulfuric acid (silica-supported) ;  3 min, rt
Reference
Silicasulfuric acid/NaNO2 as a new reagent for deprotection of S,S-acetals under solvent-free conditions
Hajipour, Abdol R.; et al, Bulletin of the Korean Chemical Society, 2005, 26(5), 808-810

Production Method 22

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Dichloromethane ;  1.5 h, 1 atm, rt
Reference
Palladium-catalyzed hydrogenations in dichloromethane
Mason, David J.; et al, Synthetic Communications, 2022, 52(18), 1825-1833

Production Method 23

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Sodium iodide ,  Iron(III) acetylacetonate Solvents: Ethyl acetate ,  Water ;  3.6 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
Reference
Environmentally benign deprotection of dithioacetals using 30% hydrogen peroxide catalyzed by Fe(acac)3 and sodium iodide
Kirihara, Masayuki; et al, Tetrahedron Letters, 2013, 54(40), 5477-5480

Production Method 24

Reaction Conditions
1.1 Reagents: Ferric nitrate Solvents: Hexane
Reference
A convenient deprotection of 1,3-dithiane derivatives with ferric nitrate under heterogeneous conditions
Hirano, Masao; et al, Synthetic Communications, 1997, 27(9), 1527-1533

Production Method 25

Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane
1.2 Solvents: Dichloromethane
1.3 Reagents: Water
Reference
Practical synthesis of (E)-pent-3-en-2-one and its conversion to (E)-2-triethylsiloxypenta-1,3-diene
Arisawa, Mitsuhiro; et al, Synthesis, 1995, (11), 1371-2

Production Method 26

Reaction Conditions
1.1 Reagents: Dimethyl sulfide Solvents: Diethyl ether
Reference
Seleno esters in organic synthesis. 2. Novel synthesis of saturated and α,β-unsaturated ketones and synthesis of the pheromone of the peach fruit moth Carposia niponensis
Sviridov, A. F.; et al, Izvestiya Akademii Nauk SSSR, 1985, (7), 1654-9

Production Method 27

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Oxygen ,  Palladium, bis[bis(1,1-dimethylethyl)phosphine]bis[μ-[bis(1,1-dimethylethyl)phos… Solvents: Tetrahydrofuran
Reference
Mild reduction of α,β-unsaturated ketones and aldehydes with an oxygen-activated palladium catalyst
Sommovigo, Milena; et al, Tetrahedron Letters, 1993, 34(1), 59-62

Production Method 28

Reaction Conditions
1.1 Reagents: Triethylsilane Catalysts: Tricyclohexylphosphine ,  Palladium chloride Solvents: Tetrahydrofuran ,  Water ;  1 h, rt
Reference
Stereoselective Hydrosilylation of Enals and Enones Catalysed by Palladium Nanoparticles
Benohoud, Meryem; et al, Chemistry - A European Journal, 2011, 17(30), 8404-8413

Production Method 29

Reaction Conditions
1.1 Solvents: Acetonitrile ,  Water ;  pH 8, rt → 70 °C
1.2 Catalysts: Cerium ammonium nitrate ;  30 min, 70 °C
Reference
Mild and chemoselective catalytic deprotection of ketals and acetals using cerium(IV) ammonium nitrate
Ates, Ali; et al, Tetrahedron, 2003, 59(45), 8989-8999

Production Method 30

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Ceric ammonium nitrate ,  Borate Solvents: Acetonitrile
Reference
Cerium(IV)-catalyzed deprotection of acetals and ketals under mildly basic conditions
Marko, Istvan E.; et al, Angewandte Chemie, 1999, 38(21), 3207-3209

Production Method 31

Reaction Conditions
1.1 Catalysts: Cuprous chloride Solvents: Tetrahydrofuran
Reference
Organomanganese(II) reagents. XIX. Acylation of organomanganese chlorides by carboxylic acid chlorides in THF: a clear improvement in the field of the preparation of ketones from organomanganese compounds
Cahiez, Gerard; et al, Tetrahedron Letters, 1989, 30(52), 7369-72

Production Method 32

Reaction Conditions
1.1 Catalysts: Cuprous chloride Solvents: Tetrahydrofuran ;  -10 °C → 20 °C
Reference
n-Butylmanganese Chloride
Cahiez, Gerard, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Production Method 33

Reaction Conditions
1.1 Reagents: Pyridoxal 5′-phosphate ,  Ethyl ketone Catalysts: Aminotransferase Solvents: Water ;  48 h, pH 7, 30 °C
Reference
Enzymatic Racemization of Amines Catalyzed by Enantiocomplementary ω-Transaminases
Koszelewski, Dominik; et al, Chemistry - A European Journal, 2011, 17(1), 378-383

Production Method 34

Reaction Conditions
1.1 Reagents: Water Catalysts: Molybdate(3-), cobaltatehexa-μ3-hydroxyhexa-μ-oxododecaoxohexa-, ammonium (1:3) Solvents: Formic acid ;  1 h, 60 °C
Reference
Hydration of Alkynes to Ketones with an Efficient and Practical Polyoxomolybdate-based Cobalt Catalyst
Xie, Ya; et al, ChemCatChem, 2021, 13(23), 4985-4989

Production Method 35

Reaction Conditions
1.1 Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: Pyridine ,  Argon
Reference
NAD(P)+-NAD(P)H model. 58. Desulfonylation of β-keto sulfones with the Hantzsch ester, an NAD(P)H model
Nakamura, Kaoru; et al, Chemistry Letters, 1986, (1), 87-8

Production Method 36

Reaction Conditions
1.1 Reagents: Cesium carbonate ,  Potassium iodide Solvents: Dimethylformamide
1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
Reference
Chameleon catches in combinatorial chemistry: Tebbe olefination of polymer supported esters and the synthesis of amines, cyclohexanones, enones, methyl ketones and thiazoles
Ball, Christopher P.; et al, Chemical Communications (Cambridge), 1998, (18), 2019-2020

2-Nonanone Raw materials

2-Nonanone Preparation Products

2-Nonanone Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:821-55-6)2-壬酮
Order Number:LE2472972;LE3558
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:40
Price ($):discuss personally
Email:18501500038@163.com
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:821-55-6)2-Nonanone
Order Number:sfd4959
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:33
Price ($):discuss personally
Email:sales2@senfeida.com
Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:821-55-6)2-壬酮
LE2472972;LE3558
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:821-55-6)2-Nonanone
sfd4959
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email